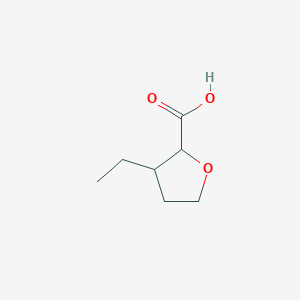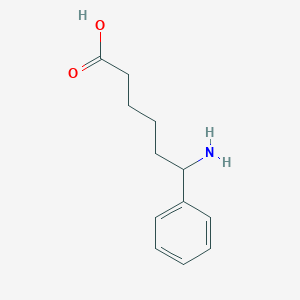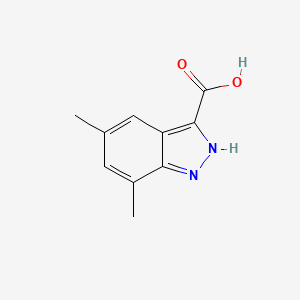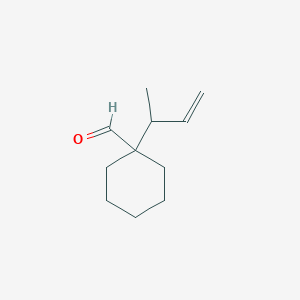![molecular formula C9H9ClN2O B13269519 1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13269519.png)
1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C9H9ClN2O It is characterized by the presence of a chloropyrimidine ring attached to a cyclopropane carbaldehyde group
Preparation Methods
The synthesis of 1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-chloropyrimidine with cyclopropane-1-carbaldehyde under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclopropane carbaldehyde group can undergo further chemical modifications, enhancing the compound’s ability to interact with biological targets .
Comparison with Similar Compounds
1-[(2-Chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound also contains a chloropyrimidine ring but differs in the presence of a pyrazole ring instead of a cyclopropane carbaldehyde group.
3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole:
The uniqueness of this compound lies in its combination of a cyclopropane ring and an aldehyde group, which offers distinct reactivity and potential for further chemical modifications.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-[(2-chloropyrimidin-4-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H9ClN2O/c10-8-11-4-1-7(12-8)5-9(6-13)2-3-9/h1,4,6H,2-3,5H2 |
InChI Key |
JJELRXKSWHSKPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=NC(=NC=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid)](/img/structure/B13269467.png)

![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13269485.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13269495.png)
amine](/img/structure/B13269496.png)

![Spiro[4.4]nonane-1-carboxylic acid](/img/structure/B13269498.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13269502.png)
![N-[1-(3-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B13269503.png)

